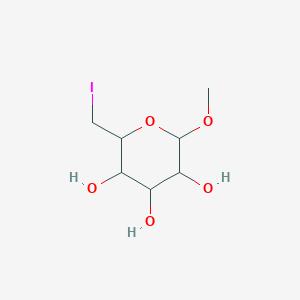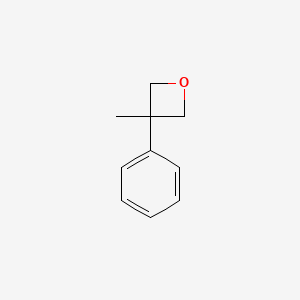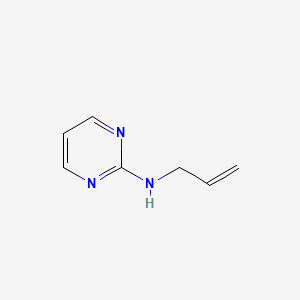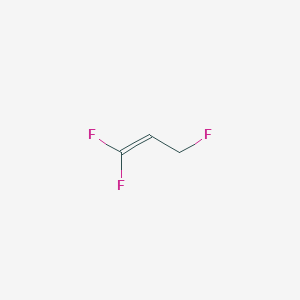
1,1,3-Trifluoroprop-1-ene
Descripción general
Descripción
1,1,3-Trifluoroprop-1-ene is a colorless gas with the chemical formula C₃H₃F₃ . It is an unsaturated compound containing both fluorine and chlorine atoms. The molecule features a double bond between the carbon atoms, making it an alkene . Its systematic IUPAC name is 1,1,3-Trifluoro-1-propene .
Molecular Structure Analysis
The molecular structure of 1,1,3-Trifluoroprop-1-ene consists of three carbon atoms ©, three hydrogen atoms (H), and three fluorine atoms (F). The central carbon atom is doubly bonded to one of the adjacent carbons and singly bonded to the other. The chlorine atom is attached to the terminal carbon. The molecule adopts a linear geometry due to the double bond .
Aplicaciones Científicas De Investigación
1. Medicinal Chemistry and Drug Development
1,1,3-Trifluoroprop-1-ene (TFPE) has shown potential in medicinal chemistry. For instance, a study by Ikeda (2019) discussed the development of a new fluorination reagent, CF3CH=CHTMS (1), from commercially available chemicals. This reagent was used to introduce the TFPE group into molecules, demonstrating enhanced pharmaceutical activity in an indometacin analogue with a TFPE group compared to the original indometacin (Ikeda, 2019).
2. Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds, such as 3-(3,3,3-trifluoroprop-1-en-2-yl)furans, involves palladium-catalyzed cyclization-isomerization. Zhang, Zhao, and Lu (2007) reported the successful synthesis of these compounds through a series of steps, highlighting the versatility of TFPE in chemical synthesis (Zhang, Zhao, & Lu, 2007).
3. Applications in Organic Synthesis
The generation and application of 1-trifluoromethylvinyllithium, derived from TFPE, has been explored for synthesizing CF3-containing allylic alcohols and vinyl ketones. Nadano et al. (2010) demonstrated its versatility in organic synthesis, including the Pauson-Khand reaction and Nazarov cyclization (Nadano et al., 2010).
4. Refrigerant and Thermodynamic Properties
TFPE has potential applications as a refrigerant due to its low global warming potential. Studies like Yin et al. (2020) have measured its saturated vapor pressure and gaseous pvT properties, providing valuable data for its application in refrigeration systems (Yin, Ke, Zhao, & Ma, 2020).
Propiedades
IUPAC Name |
1,1,3-trifluoroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3/c4-2-1-3(5)6/h1H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZZGOOCQOQVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629199 | |
| Record name | 1,1,3-Trifluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58777-31-4 | |
| Record name | 1,1,3-Trifluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



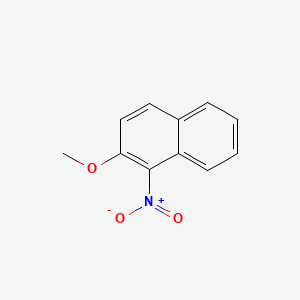
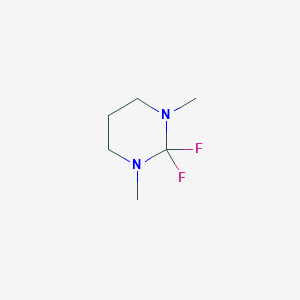



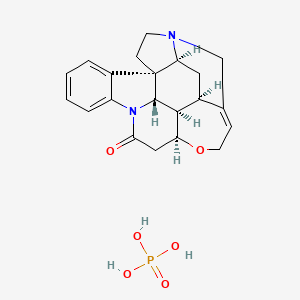
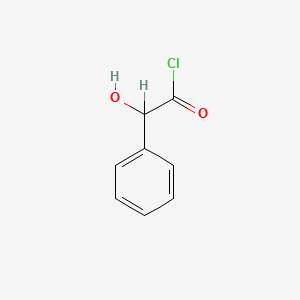
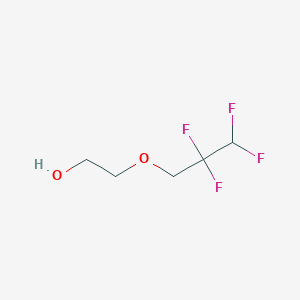
![Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate](/img/structure/B3031567.png)
